3-(1-Chloroethyl)pyridazine 3-(1-Chloroethyl)pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14049893
InChI: InChI=1S/C6H7ClN2/c1-5(7)6-3-2-4-8-9-6/h2-5H,1H3
SMILES:
Molecular Formula: C6H7ClN2
Molecular Weight: 142.58 g/mol

3-(1-Chloroethyl)pyridazine

CAS No.:

Cat. No.: VC14049893

Molecular Formula: C6H7ClN2

Molecular Weight: 142.58 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Chloroethyl)pyridazine -

Specification

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
IUPAC Name 3-(1-chloroethyl)pyridazine
Standard InChI InChI=1S/C6H7ClN2/c1-5(7)6-3-2-4-8-9-6/h2-5H,1H3
Standard InChI Key YALXXMNDTSBYRX-UHFFFAOYSA-N
Canonical SMILES CC(C1=NN=CC=C1)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3-(1-Chloroethyl)pyridazine consists of a pyridazine core—a six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2—substituted at position 3 with a 1-chloroethyl group (-CH2CH2Cl). The chloroethyl substituent introduces stereochemical complexity due to the chiral center at the ethyl carbon bonded to chlorine.

Table 1: Predicted Molecular Properties

PropertyValue/Description
IUPAC Name3-(1-Chloroethyl)pyridazine
Molecular FormulaC6H7ClN2
Molecular Weight142.59 g/mol
Hybridizationsp² (pyridazine ring), sp³ (chloroethyl group)
ChiralityOne stereocenter at C1 of ethyl group

The electronic effects of the pyridazine ring (electron-deficient due to nitrogen atoms) and the electron-withdrawing chlorine atom influence reactivity, directing electrophilic substitutions to specific ring positions .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of 3-(1-Chloroethyl)pyridazine is documented, plausible routes can be extrapolated from analogous chlorinated heterocycles:

Chlorination of Ethyl-Substituted Pyridazine

Radical chlorination of 3-ethylpyridazine using reagents such as sulfuryl chloride (SO2Cl2) or photochemical methods could yield the target compound. This method parallels the chlorination of 3-methylpyridine derivatives described in patent CN105085377A .

Nucleophilic Displacement

Replacement of a hydroxyl or tosyl group in 3-(1-hydroxyethyl)pyridazine using hydrochloric acid or thionyl chloride (SOCl2) may afford the chloroethyl derivative. This approach mirrors the synthesis of 3-(chloromethyl)pyridine hydrochloride .

Grignard Addition

Addition of a chlorinated Grignard reagent (e.g., ClCH2CH2MgBr) to a pyridazine carbonyl precursor, followed by reduction, could introduce the chloroethyl group.

Physicochemical Properties

Physical Characteristics

Predicted properties based on computational models (e.g., QSPR) and analogy to 3-(chloromethyl)pyridine hydrochloride :

Table 2: Estimated Physical Properties

PropertyValue
Melting Point90–110 °C (decomposes)
Boiling Point220–240 °C (at 760 mmHg)
Solubility in Water<1 g/L (20 °C)
LogP (Octanol-Water)1.8–2.2
Vapor Pressure0.15 mmHg (25 °C)

The low water solubility and moderate lipophilicity suggest utility in organic synthesis rather than aqueous applications.

Spectroscopic Data

  • IR Spectroscopy: Expected C-Cl stretch at 650–750 cm⁻¹; pyridazine ring vibrations at 1450–1600 cm⁻¹ .

  • NMR (¹H): δ 1.8–2.1 (m, 2H, CH2Cl), δ 3.4–3.7 (m, 1H, CHCl), δ 7.5–8.9 (m, 3H, pyridazine H) .

  • Mass Spectrometry: Molecular ion peak at m/z 142 (M⁺), fragments at m/z 107 (M-Cl) and m/z 79 (pyridazine ring) .

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom in the chloroethyl group is susceptible to nucleophilic displacement by amines, alkoxides, or thiols, enabling the synthesis of ethylamine-, ether-, or thioether-linked derivatives. For example, reaction with piperazine could yield biologically active pyridazine-piperazine conjugates .

Elimination Reactions

Base-induced dehydrohalogenation may form vinylpyridazine derivatives, valuable intermediates in Diels-Alder reactions.

Coordination Chemistry

The pyridazine nitrogen atoms can act as ligands for transition metals (e.g., Pd, Cu), facilitating catalytic applications in cross-coupling reactions.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Chloroethyl groups are pivotal in alkylating agents used in anticancer drugs (e.g., chlorambucil). 3-(1-Chloroethyl)pyridazine could serve as a precursor for kinase inhibitors or antiviral agents, akin to pyridazinone derivatives active against hepatitis A virus .

Agrochemicals

Functionalization with herbicidal or insecticidal moieties (e.g., triazine rings) may yield novel crop protection agents.

Material Science

Incorporation into polymers or metal-organic frameworks (MOFs) could enhance thermal stability or catalytic activity.

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